N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate is a chemical compound with the molecular formula C9H19NO5. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its tert-butyl and hydroxymethyl functional groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate can be synthesized through a reaction involving di-tert-butyl dicarbonate and tris(hydroxymethyl)aminomethane. The reaction typically occurs under controlled conditions, with the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates .
Wissenschaftliche Forschungsanwendungen
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with enzymes or other proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a different hydroxyl group position.
tert-Butyl N-(2-aminoethyl)carbamate: Contains an amino group instead of a hydroxymethyl group.
tert-Butyl N-(2-bromoethyl)carbamate: Features a bromo group in place of the hydroxymethyl group.
Uniqueness
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its combination of tert-butyl and hydroxymethyl groups makes it particularly useful in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C10H20NO3- |
---|---|
Molekulargewicht |
202.27 g/mol |
IUPAC-Name |
N-tert-butyl-N-[2-(hydroxymethyl)butyl]carbamate |
InChI |
InChI=1S/C10H21NO3/c1-5-8(7-12)6-11(9(13)14)10(2,3)4/h8,12H,5-7H2,1-4H3,(H,13,14)/p-1 |
InChI-Schlüssel |
HHIZBTOAQUSDGQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(CN(C(=O)[O-])C(C)(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.